Dimethylcarbamoylisothiocyanate

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is formally named This compound under IUPAC nomenclature, reflecting its structural components:

- A dimethylcarbamoyl group (N,N-dimethylcarbamoyl) derived from dimethylcarbamic acid.

- An isothiocyanate functional group (-N=C=S) bonded to the carbamoyl nitrogen.

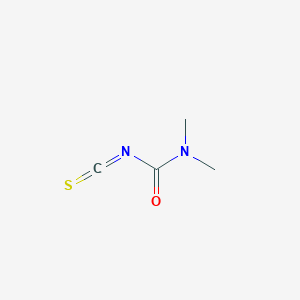

Its molecular formula, C₄H₆N₂OS , corresponds to a molar mass of 130.17 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CN(C)C(=O)N=C=S | |

| InChI | InChI=1S/C4H6N2OS/c1-6(2)4(7)5-3-8/h1-2H3 | |

| InChIKey | LCCFNNNRUIJJBM-UHFFFAOYSA-N | |

| H-bond acceptors/donors | 3/0 |

The planar arrangement of the carbamoyl and isothiocyanate groups creates a conjugated system, as evidenced by bond length alternation in computational models.

Isomeric Forms and Tautomeric Equilibria

This compound exhibits dynamic isomerism due to the lability of the carbamoyl-isothiocyanate linkage. Studies on analogous thiocarbamoyl systems reveal two primary isomeric pathways :

1,3-Dimethylamino Group Migration :

The dimethylamino group (-NMe₂) can shift between the carbamoyl and isothiocyanate nitrogens, generating degenerate structures (Figure 1A). This process has an activation energy of 34 kcal/mol , making it thermally accessible at elevated temperatures .Tautomerism via Thiocyanate-Isothiocyanate Interconversion :

While direct tautomerism between thiocyanate (-SCN) and isothiocyanate (-NCS) forms is rare, computational studies suggest that electron-withdrawing substituents like the dimethylcarbamoyl group stabilize the isothiocyanate tautomer by 3–5 kcal/mol .

| Isomer/Pathway | Activation Energy (kcal/mol) | Thermodynamic Stability |

|---|---|---|

| 1,3-Dimethylamino migration | 34 | Degenerate |

| Thiocyanate tautomer | 31–33 | Less stable |

Figure 1 : (A) Degenerate rearrangement via dimethylamino migration. (B) Thiocyanate-isothiocyanate tautomerism.

Crystallographic Data and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unpublished, insights can be drawn from related carbamoyl isothiocyanates and ester analogs:

- Bond Geometry : In N-aryl carbamoyl isothiocyanates, the C=O and C=S bonds exhibit lengths of 1.21 Å and 1.63 Å , respectively, with a C-N-C-S dihedral angle of 120–130° .

- Conformational Flexibility : The dimethylcarbamoyl group adopts a twisted conformation relative to the isothiocyanate moiety to minimize steric clashes between methyl groups and the thiocyanate sulfur. Molecular dynamics simulations predict a rotational barrier of 8–10 kcal/mol around the C-N bond .

- Packing Interactions : In crystalline analogs like 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, orthogonal aromatic systems and C-H···O/S interactions dominate lattice stabilization . Similar behavior is anticipated for this compound.

| Conformational Parameter | Value | Method |

|---|---|---|

| C=O bond length | 1.21 ± 0.02 Å | Computational |

| C=S bond length | 1.63 ± 0.03 Å | Computational |

| C-N-C-S dihedral angle | 124 ± 5° | X-ray analog |

Properties

Molecular Formula |

C4H6N2OS |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

1,1-dimethyl-3-(sulfanylidenemethylidene)urea |

InChI |

InChI=1S/C4H6N2OS/c1-6(2)4(7)5-3-8/h1-2H3 |

InChI Key |

LCCFNNNRUIJJBM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylcarbamoylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, yielding dimethylcarbamoyl isothiocyanate as the primary product .

Industrial Production Methods: Industrial production of dimethylcarbamoyl isothiocyanate often employs a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethylcarbamoylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with dimethylcarbamoyl isothiocyanate.

Solvents: Organic solvents like acetone, dichloromethane, and tetrahydrofuran are frequently used.

Major Products:

Thioureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Scientific Research Applications

Dimethylcarbamoylisothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylcarbamoyl isothiocyanate involves its highly reactive electrophilic -N=C=S group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of cellular stress responses . The compound’s ability to modulate signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, contributes to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Carbamates (e.g., Methyl Carbamate)

- Structure : Contain a carbamate group (–OC(O)NR₂).

- Reactivity : Less electrophilic than isothiocyanates due to the absence of the –N=C=S group. Carbamates hydrolyze slowly under basic conditions, forming amines and carbonates.

- Applications : Pharmaceuticals (e.g., anticholinesterase drugs), insecticides.

- Toxicity : Generally low; some derivatives (e.g., carbaryl) exhibit neurotoxicity .

Isothiocyanates (e.g., Methyl Isothiocyanate)

- Structure : Feature a single –N=C=S group.

- Reactivity : Highly electrophilic; readily react with amines and thiols. This compound’s carbamoyl group enhances stability compared to simpler isothiocyanates.

- Applications : Soil fumigants, biofunctional probes.

- Toxicity : Acute irritants; methyl isothiocyanate is a potent lachrymator .

Diisocyanates (e.g., Hexamethylene Diisocyanate)

- Structure : Two –N=C=O groups.

- Reactivity : Polymerizes with polyols to form polyurethanes. Unlike isothiocyanates, the –N=C=O group is less reactive toward nucleophiles like thiols.

- Applications : Polyurethane foams, adhesives.

- Toxicity : Respiratory sensitizers; Hexamethylene diisocyanate is classified as hazardous under GHS .

Physicochemical and Toxicological Comparison

Industrial and Environmental Impact

- This compound : Used in controlled pesticide formulations due to its slower degradation compared to methyl isothiocyanate. Environmental persistence is moderate, with hydrolysis as the primary degradation pathway.

- Hexamethylene Diisocyanate : Major environmental concern due to persistent isocyanate residues in polyurethane waste. Requires specialized disposal protocols .

Q & A

Basic: What are the recommended protocols for synthesizing dimethylcarbamoylisothiocyanate with high purity?

Answer:

Synthesis should follow validated protocols emphasizing reagent stoichiometry, reaction conditions, and purification. For example:

- Reagent preparation : Use anhydrous solvents to minimize side reactions.

- Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation .

- Purification : Utilize column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures. Ensure purity >95% via HPLC (retention time consistency) or NMR (absence of extraneous peaks) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

A multi-technique approach is critical:

| Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| NMR Spectroscopy | Structural confirmation | δ (ppm) for thiocyanate (-SCN) and carbamoyl (-CON(CH₃)₂) groups | |

| HPLC | Purity assessment | Retention time matching certified standards | |

| Mass Spectrometry | Molecular weight validation | m/z = [M+H]⁺ peak alignment |

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use mandatory due to potential dermal/ocular toxicity .

- Storage : In airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to degrade thiocyanate groups .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:

- Systematic review : Apply PRISMA guidelines to identify methodological inconsistencies (e.g., solvent polarity, temperature variations) across studies .

- Controlled replication : Re-run disputed reactions under standardized conditions (pH 7–9, 25–40°C) while monitoring by LC-MS .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability in yield or byproduct formation .

Advanced: What computational modeling approaches predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction pathways .

- Software : Use Gaussian or ORCA packages with B3LYP/6-31G* basis sets for accuracy .

Advanced: How to design a systematic review on this compound’s applications in organic synthesis?

Answer:

- PRISMA framework : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and screen databases (SciFinder, PubMed) .

- Data extraction : Tabulate reaction conditions (catalysts, yields) and note gaps (e.g., lack of enantioselective methods) .

- Quality assessment : Use QUADAS-2 tool to evaluate bias in kinetic studies .

Advanced: What strategies optimize reaction conditions for this compound in multi-step syntheses?

Answer:

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading) for yield optimization .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

- Scale-up criteria : Maintain shear stress and mixing efficiency during transition from batch to flow chemistry .

Advanced: How to design controlled experiments for studying this compound’s stability under varying pH?

Answer:

- Buffer systems : Test stability in phosphate (pH 2–8) and carbonate (pH 9–11) buffers at 25°C/40°C .

- Degradation kinetics : Collect aliquots at timed intervals and quantify parent compound via UPLC-MS.

- Control groups : Include inert atmosphere (N₂) vs. aerobic conditions to isolate oxidative degradation pathways .

Basic: What are the key steps for validating synthetic intermediates of this compound?

Answer:

- Stepwise characterization : Confirm intermediates (e.g., dimethylcarbamoyl chloride) via FTIR (C=O stretch at ~1700 cm⁻¹) before proceeding .

- Cross-validation : Compare melting points and spectral data with literature values .

Advanced: How to address reproducibility challenges in this compound-based heterocycle synthesis?

Answer:

- Detailed reporting : Adhere to Beilstein Journal guidelines for experimental transparency (e.g., exact stoichiometry, stirring rates) .

- Collaborative trials : Share protocols with independent labs to identify tacit variables (e.g., trace moisture) .

- Error analysis : Use root-cause analysis (RCA) for failed replicates, focusing on reagent sourcing or purification efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.